molecular formula C18H15N3O3 B11161831 Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate

Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate

Cat. No.: B11161831
M. Wt: 321.3 g/mol
InChI Key: PLQYNLWNYYGFQH-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate is a complex organic compound that features both pyridine and quinoline moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-pyridyl)quinoline with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate exerts its effects involves its interaction with specific molecular targets. The pyridine and quinoline rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

    2-(2-pyridyl)quinoline: Shares the pyridine and quinoline structure but lacks the ester functionality.

    Methyl 2-(quinolin-4-yl)acetate: Similar ester functionality but different positioning of the quinoline ring.

Uniqueness: Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate is unique due to its combined pyridine and quinoline moieties, which provide a versatile platform for various chemical modifications and biological interactions .

Biological Activity

Methyl 2-({[2-(2-pyridyl)-4-quinolyl]carbonyl}amino)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with a pyridyl substituent, which is known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline structure followed by the introduction of the pyridyl and carbonyl groups. The final step involves esterification to form this compound.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities

CompoundMechanism of ActionCancer TypeReference
This compoundDNA intercalationVarious
Ethyl 3-({[7-chloro-8-methyl-2-(4-pyridyl)-4-quinolyl]carbonyl}amino)benzoateEnzyme inhibitionBreast Cancer
ChloroquineAutophagy modulationMalaria/Cancer

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Similar quinoline derivatives have been investigated for their ability to inhibit bacterial growth and biofilm formation. The presence of the pyridyl group may enhance binding affinity to microbial targets, increasing efficacy against resistant strains.

The mechanism of action for this compound involves several pathways:

  • DNA Intercalation : The quinoline moiety allows for intercalation between DNA bases, which disrupts normal replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism by binding to their active sites.
  • Signal Transduction Modulation : Research suggests that similar compounds can modulate signaling pathways related to inflammation and cell survival, potentially leading to enhanced therapeutic effects in cancer treatments .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancers, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • In vivo Models : Animal studies have shown that administration of this compound leads to tumor regression in xenograft models, suggesting its potential as an effective therapeutic agent.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate

InChI

InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)13-10-16(15-8-4-5-9-19-15)21-14-7-3-2-6-12(13)14/h2-10H,11H2,1H3,(H,20,23)

InChI Key

PLQYNLWNYYGFQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

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